molecular formula C17H23NO5 B13243352 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid

Cat. No.: B13243352
M. Wt: 321.4 g/mol
InChI Key: OUYYWOKOJRLSSB-UHFFFAOYSA-N
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Description

This compound is a pentanoic acid derivative functionalized with two key groups:

  • A benzyloxycarbonyl (Z) protective group at position 5, commonly used in peptide synthesis to protect amine functionalities.
  • A propargyloxymethyl substituent at position 3, featuring a terminal alkyne group (prop-2-en-1-yloxy), which may enable click chemistry applications or serve as a reactive handle for further modifications.

Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 335.36 g/mol (estimated). The compound is likely utilized as a synthetic intermediate in medicinal chemistry or materials science, given the versatility of its functional groups .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)-3-(prop-2-enoxymethyl)pentanoic acid

InChI

InChI=1S/C17H23NO5/c1-2-10-22-12-15(11-16(19)20)8-9-18-17(21)23-13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,21)(H,19,20)

InChI Key

OUYYWOKOJRLSSB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Stepwise Synthetic Procedure

Step Reaction Reagents and Conditions Notes
1 Protection of amino group 5-Aminopentanoic acid + Cbz-Cl, base (NaHCO3 or Na2CO3), aqueous-organic biphasic system, 0-5°C to room temp Forms N-Cbz-5-aminopentanoic acid; mild conditions to avoid overreaction
2 Activation of carboxylic acid (optional) Convert to acid chloride or active ester if needed for further coupling May use SOCl2 or DCC depending on downstream steps
3 Installation of allyloxy substituent N-Cbz-5-aminopentanoic acid + allyl bromide + base (K2CO3 or NaH), solvent DMF or THF, 0-25°C Alkylation at 3-position hydroxyl or hydroxymethyl group introduced prior to allylation
4 Purification Column chromatography (silica gel), recrystallization TLC and HPLC to monitor purity

Specific Synthetic Routes

  • Route A: Direct Alkylation of Hydroxymethyl Intermediate

    • Synthesize 3-hydroxymethyl-5-(Cbz-amino)pentanoic acid intermediate.
    • Treat with allyl bromide under basic conditions to form the allyloxy methyl ether at the 3-position.
  • Route B: Protection-First Strategy

    • Protect amino group of 5-aminopentanoic acid with Cbz.
    • Functionalize the 3-position via selective hydroxymethylation.
    • Allylate the hydroxyl group to form the allyloxy substituent.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Temperature 0-25°C for protection and alkylation Lower temps reduce side reactions, improve selectivity
Solvent DMF or THF, anhydrous Polar aprotic solvents favor SN2 alkylation
Base K2CO3 or NaH Strong bases promote deprotonation, increase alkylation efficiency
Reaction Time 2-24 hours depending on step Longer times increase conversion but may cause decomposition
Purification Silica gel chromatography Essential to remove unreacted starting materials and side products

Analytical Characterization

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Outcome Yield (%) Reference
1 5-Aminopentanoic acid Benzyloxycarbonyl chloride, NaHCO3 0-5°C, aqueous-organic N-Cbz-5-aminopentanoic acid 85-90
2 N-Cbz-5-aminopentanoic acid Allyl bromide, K2CO3 RT, DMF, 12-24 h 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid 70-80
3 Crude product Silica gel chromatography - Pure target compound >95 (after purification)

Research and Literature Insights

  • The benzyloxycarbonyl (Cbz) protecting group is widely used due to its stability and ease of removal by catalytic hydrogenation.
  • Allyloxy substituents are introduced via alkylation with allyl halides under basic conditions, favoring SN2 mechanisms.
  • The compound’s synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or deprotection.
  • Analytical techniques such as NMR and HPLC are critical for confirming the structure and purity of the final product.
  • Recent advances focus on optimizing yields and minimizing purification steps through solvent and base selection.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines .

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The propargyloxymethyl group distinguishes this compound from analogs with alternative alkoxy or alkyl substituents. Key examples include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid Propargyloxymethyl C₁₇H₂₁NO₅ 335.36 Click chemistry, synthetic handles
5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid Butoxymethyl C₁₈H₂₅NO₅ 349.40 Enhanced lipophilicity (higher LogP)
5-{[(Benzyloxy)carbonyl]amino}-3-[(trifluoroethoxy)methyl]pentanoic acid Trifluoroethoxymethyl C₁₇H₂₀F₃NO₅ 403.34 Metabolic stability, fluorinated tags
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid Ethoxymethyl C₁₆H₂₁NO₅ 307.35 Intermediate solubility

Key Observations :

  • The propargyloxymethyl group offers unique reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis.
  • Butoxymethyl and trifluoroethoxymethyl variants exhibit increased lipophilicity, which may enhance membrane permeability in drug candidates .

Backbone and Functional Group Modifications

Carboxylic Acid Derivatives
  • 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxo-pentanoic acid (C₂₀H₂₁NO₆, MW 371.39): Features a ketone group at position 5, altering electronic properties and hydrogen-bonding capacity. This may affect crystallization or binding interactions in biological targets .
  • (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (C₁₈H₁₉NO₄, MW 313.35): A β²-amino acid with a phenyl group, used in peptide foldamers due to its constrained backbone .
Fluorinated Analogs

Physicochemical Properties

  • LogP : The propargyloxymethyl derivative (estimated LogP ~2.5) is less lipophilic than the trifluoroethoxymethyl analog (LogP ~3.2), but more than the ethoxymethyl variant (LogP ~1.8) .
  • Solubility : Ethoxymethyl and propargyloxymethyl groups may enhance aqueous solubility compared to bulkier substituents like butoxymethyl.

Biological Activity

5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid, also known by its CAS number 5680-86-4, is a compound of interest in various biological and medicinal research fields. Its structural complexity and potential biological activities make it a candidate for further investigation in pharmacology and biochemistry.

The molecular formula of this compound is C20H21NO6, with a molecular weight of 371.38 g/mol. It features multiple functional groups, including a benzyloxy carbonyl and an allyl ether, which may contribute to its biological activity. The compound exhibits structural characteristics that suggest potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC20H21NO6
Molecular Weight371.38 g/mol
CAS Number5680-86-4
InChI KeyTWIVXHQQTRSWGO-KRWDZBQOSA-N
Number of Heavy Atoms27
Number of Aromatic Heavy Atoms12
H-bond Acceptors6
H-bond Donors2

Biological Activity

The biological activity of 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the benzyloxy group is significant as it has been associated with enhanced membrane permeability and interaction with microbial membranes, potentially leading to bactericidal effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, which could be relevant for therapeutic strategies against cancer or infectious diseases.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study investigated the effects of related compounds on cancer cell lines, showing that modifications in the side chains significantly influenced cytotoxicity. The benzyloxy and prop-2-en-1-yloxy groups were found to enhance activity against specific cancer types.
  • Antiviral Activity : Another study evaluated the antiviral properties of similar compounds against HIV and Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit viral replication, suggesting a potential avenue for developing antiviral drugs.

The proposed mechanism of action involves the interaction of the compound with cellular receptors or enzymes, leading to modulation of signaling pathways. For example:

  • GPCR Signaling : The compound may influence G-protein-coupled receptor (GPCR) pathways, which are critical in various physiological responses.
  • Apoptosis Induction : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, promoting cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid with high enantiomeric purity?

  • Methodological Answer :

  • Use N-protected amino acid precursors (e.g., benzyloxycarbonyl (Z) groups) and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
  • Enantiomeric purity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, stereoselective alkylation of oxazolidinones (common in β-amino acid synthesis) followed by deprotection .
  • Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. For example, chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers effectively .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the benzyloxycarbonyl group (δ 7.2–7.4 ppm for aromatic protons), allyloxy methyl protons (δ 4.5–5.3 ppm), and carboxylic acid protons (broad ~12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., predicted MW 337.35 g/mol) and fragmentation patterns .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and carboxylic acid groups) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Adjust pH to 7–8 with bicarbonate buffers to deprotonate the carboxylic acid group, enhancing aqueous solubility .
  • Stability : Store lyophilized samples at –20°C in moisture-free environments. Avoid prolonged exposure to light or basic conditions to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) against target proteins (e.g., proteases or kinases) .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100-ns trajectories. Monitor hydrogen bonding between the carbamate group and catalytic residues .
  • Cross-reference with experimental data (e.g., IC50 from enzyme inhibition assays) to refine computational models .

Q. How to resolve contradictions in reported reactivity data (e.g., unexpected byproducts during coupling reactions)?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-acylurea from DCC decomposition) and optimize coupling agents (switch to EDC/HOBt for milder conditions) .
  • Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track carbamate formation and adjust stoichiometry in real time .
  • Controlled Reproducibility : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .

Q. What strategies mitigate stereochemical instability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) to prevent racemization .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor ee via chiral HPLC. Degradation kinetics can guide storage protocols .
  • Solid-State NMR : Assess crystalline vs. amorphous forms; crystalline phases often exhibit greater stereochemical stability .

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